molecular formula C18H23N5O2S B2804172 4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-2-(thiomorpholine-4-carbonyl)morpholine CAS No. 2415534-10-8

4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-2-(thiomorpholine-4-carbonyl)morpholine

Cat. No.: B2804172
CAS No.: 2415534-10-8
M. Wt: 373.48
InChI Key: NUGUZEWIAPDUFQ-UHFFFAOYSA-N
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Description

4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-2-(thiomorpholine-4-carbonyl)morpholine is a complex organic compound that features a unique combination of pyrazolo and morpholine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-2-(thiomorpholine-4-carbonyl)morpholine typically involves multi-step organic reactions. One common approach is the palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]pyrazines, followed by conversion to nitrile intermediates and subsequent cyclocondensation with morpholine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring.

    Reduction: Reduction reactions can occur at various sites, including the pyrazolo ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to various reduced forms of the pyrazolo ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding biological pathways.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In industry, the compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-2-(thiomorpholine-4-carbonyl)morpholine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-2-(thiomorpholine-4-carbonyl)morpholine apart from similar compounds is its unique combination of functional groups

Properties

IUPAC Name

[4-(2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2S/c24-18(21-6-9-26-10-7-21)16-12-22(5-8-25-16)17-15-11-14(13-1-2-13)20-23(15)4-3-19-17/h3-4,11,13,16H,1-2,5-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUGUZEWIAPDUFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3C=CN=C(C3=C2)N4CCOC(C4)C(=O)N5CCSCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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